4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The structure of this compound consists of a piperidine ring substituted with a benzyl group and a pyrimidine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene to give 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring.
Formation of 2-Methylpyrimidine: This can be synthesized by various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The final step involves coupling the 4-benzylpiperidine with 2-methylpyrimidine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and coupling reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter levels and inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the pyrimidine ring.
2-Methylpyrimidine: A simpler compound with only the pyrimidine ring and a methyl group.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine is unique due to its combined structural features of both piperidine and pyrimidine rings, which confer specific biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C17H21N3/c1-14-18-10-7-17(19-14)20-11-8-16(9-12-20)13-15-5-3-2-4-6-15/h2-7,10,16H,8-9,11-13H2,1H3 |
InChI Key |
HECQZHWOHUGNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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